[Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin

Catalog No.
S12864533
CAS No.
M.F
C53H78N12O12S2
M. Wt
1139.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin

Product Name

[Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin

IUPAC Name

(2S)-N-[(2R)-1-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(carbamoylamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-[[2-(1-sulfanylcyclohexyl)acetyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]butanediamide

Molecular Formula

C53H78N12O12S2

Molecular Weight

1139.4 g/mol

InChI

InChI=1S/C53H78N12O12S2/c1-4-77-34-19-17-33(18-20-34)26-36(59-43(68)28-53(79)21-9-6-10-22-53)46(70)61-37(25-32-13-7-5-8-14-32)48(72)64-44(31(2)3)50(74)62-38(27-41(54)66)47(71)63-39(30-78)51(75)65-24-12-16-40(65)49(73)60-35(15-11-23-57-52(56)76)45(69)58-29-42(55)67/h5,7-8,13-14,17-20,31,35-40,44,78-79H,4,6,9-12,15-16,21-30H2,1-3H3,(H2,54,66)(H2,55,67)(H,58,69)(H,59,68)(H,60,73)(H,61,70)(H,62,74)(H,63,71)(H,64,72)(H3,56,57,76)/t35-,36+,37-,38-,39-,40-,44-/m0/s1

InChI Key

XSEDGGMYIVLKDN-YVTRKGAJSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)N3CCCC3C(=O)NC(CCCNC(=O)N)C(=O)NCC(=O)N)NC(=O)CC4(CCCCC4)S

Isomeric SMILES

CCOC1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCNC(=O)N)C(=O)NCC(=O)N)NC(=O)CC4(CCCCC4)S

[Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin is a synthetic analog of the naturally occurring peptide hormone vasopressin, which is primarily produced in the hypothalamus and released by the posterior pituitary gland. This compound consists of a modified amino acid sequence designed to enhance its biological activity and stability compared to native vasopressin. The structure includes specific substitutions that aim to improve receptor affinity and therapeutic efficacy, particularly in managing conditions related to blood pressure regulation and water retention.

Vasopressin operates through several biochemical pathways involving G-protein-coupled receptors. Upon binding to its receptors—V1A, V2, and V1B—vasopressin triggers various intracellular signaling cascades:

  • V1A Receptor Activation: This leads to the hydrolysis of phosphatidylinositol-4,5-bisphosphate into inositol triphosphate and diacylglycerol, resulting in increased intracellular calcium levels and subsequent vasoconstriction.
  • V2 Receptor Activation: This receptor mediates water reabsorption in the kidneys by increasing the expression of aquaporin-2 channels on cell membranes, enhancing water permeability.
  • V1B Receptor Activation: Primarily involved in stimulating adrenocorticotropic hormone release from the anterior pituitary during stress responses.

The modifications in [Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin may alter these pathways by enhancing receptor binding or modifying the downstream effects of receptor activation.

The biological activity of [Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin is characterized by its potent vasoconstrictive properties and ability to promote water retention. It mimics the effects of natural vasopressin but with potentially enhanced efficacy due to structural modifications. Key activities include:

  • Vasoconstriction: Increases blood pressure by inducing vascular smooth muscle contraction.
  • Antidiuresis: Promotes water reabsorption in the kidneys, leading to concentrated urine production.
  • Cardiovascular Effects: Influences heart rate and contractility through its actions on cardiac receptors.

Synthesis of [Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin typically involves solid-phase peptide synthesis (SPPS), a method that allows for precise control over peptide sequences. The process includes:

  • Amino Acid Coupling: Sequential addition of protected amino acids to a solid support.
  • Deprotection Steps: Removal of protective groups after each coupling to expose reactive sites for further additions.
  • Cleavage and Purification: Once the desired sequence is assembled, the peptide is cleaved from the support and purified using high-performance liquid chromatography (HPLC).

This method ensures high purity and yield of the desired peptide.

[Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin has several clinical applications, primarily in treating conditions related to hypotension and fluid balance disorders. Its applications include:

  • Management of Vasodilatory Shock: Used as a therapeutic agent for patients unresponsive to conventional treatments.
  • Diabetes Insipidus Treatment: Helps manage conditions characterized by excessive urination due to insufficient vasopressin levels.
  • Cardiac Support: Potentially beneficial in certain cardiac conditions where increased vascular resistance is required.

Studies on [Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin have demonstrated its interaction with various receptors beyond those traditionally associated with vasopressin:

  • G-protein Coupled Receptors: Its binding affinity for V1A and V2 receptors suggests enhanced activity compared to native vasopressin.
  • Endothelial Cells: Investigations indicate that it may modulate endothelial function through nitric oxide pathways.
  • Cardiac Tissue: Research shows it can influence cardiac muscle behavior through receptor-mediated mechanisms affecting calcium handling.

These interactions underline its complex role in cardiovascular physiology.

Several compounds share structural or functional similarities with [Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Aspects
Arginine VasopressinNatural nonapeptide hormoneDirectly involved in water retention and blood pressure regulation without modifications.
Lysine VasopressinSimilar structure with lysine instead of arginineFound in pigs; less potent than arginine variant.
TerlipressinModified vasopressin analogLonger half-life; used for treating esophageal variceal bleeding.
DesmopressinSelective V2 receptor agonistPrimarily used for diabetes insipidus; minimal V1 activity.

[Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin stands out due to its specific modifications aimed at enhancing receptor selectivity and therapeutic efficacy while maintaining a balance between vasoconstrictive and antidiuretic effects.

XLogP3

0.8

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

13

Exact Mass

1138.53035832 g/mol

Monoisotopic Mass

1138.53035832 g/mol

Heavy Atom Count

79

Dates

Last modified: 08-10-2024

Explore Compound Types